Benzyldimethyltetradecylammonium chloride dihydrate Benzyldimethyltetradecylammonium chloride dihydrate
Brand Name: Vulcanchem
CAS No.: 147228-81-7
VCID: VC21161228
InChI: InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1
SMILES: CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]
Molecular Formula: C23H46ClNO2
Molecular Weight: 404.1 g/mol

Benzyldimethyltetradecylammonium chloride dihydrate

CAS No.: 147228-81-7

Cat. No.: VC21161228

Molecular Formula: C23H46ClNO2

Molecular Weight: 404.1 g/mol

* For research use only. Not for human or veterinary use.

Benzyldimethyltetradecylammonium chloride dihydrate - 147228-81-7

Specification

CAS No. 147228-81-7
Molecular Formula C23H46ClNO2
Molecular Weight 404.1 g/mol
IUPAC Name benzyl-dimethyl-tetradecylazanium;chloride;dihydrate
Standard InChI InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1
Standard InChI Key YLPZVNXGKBIJBW-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]
Canonical SMILES CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

Benzyldimethyltetradecylammonium chloride dihydrate (CAS 147228-81-7) is a quaternary ammonium compound with the molecular formula C₂₃H₄₆ClNO₂ (alternatively written as C₂₃H₄₂N·ClH·2H₂O). The compound features a tetradecyl chain (C14) attached to a quaternary ammonium center, along with two methyl groups and a benzyl group, with chloride serving as the counterion and two water molecules in its crystalline lattice .

Table 1: Chemical Identity

ParameterInformation
CAS Number147228-81-7
Molecular FormulaC₂₃H₄₆ClNO₂
Molecular Weight404.07 g/mol
IUPAC Namebenzyl-dimethyl-tetradecylazanium;chloride;dihydrate
SynonymsN-Benzyl-N,N-dimethyltetradecan-1-aminium chloride dihydrate, Zephiramine
Melting Point63-65°C

Structural Characteristics

The structure of benzyldimethyltetradecylammonium chloride dihydrate consists of a positively charged nitrogen atom bonded to four organic groups: a benzyl group, two methyl groups, and a tetradecyl (C14) chain. This arrangement creates an amphiphilic molecule with a hydrophilic cationic head group and a hydrophobic alkyl tail, contributing to its surfactant properties. The dihydrate form incorporates two water molecules in its crystalline structure, which enhances its stability in formulations.

Chemical Identifiers

For proper identification in chemical databases and literature, several standardized identifiers are available:

Table 2: Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1
InChI KeyYLPZVNXGKBIJBW-UHFFFAOYSA-M
SMILESCCCCCCCCCCCCCCN+(C)CC1=CC=CC=C1.O.O.[Cl-]

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyldimethyltetradecylammonium chloride dihydrate can be synthesized through quaternization reactions involving the appropriate precursors. The most common synthetic route involves a two-step process:

  • Quaternization of dimethylamine with tetradecyl chloride

  • Subsequent reaction with benzyl chloride in the presence of a base (typically sodium hydroxide) to neutralize the hydrochloric acid formed during the process

The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures, depending on the specific protocol being followed.

Industrial Production Methods

In industrial settings, the production of benzyldimethyltetradecylammonium chloride dihydrate involves optimized large-scale quaternization reactions. The process employs:

  • Continuous reactors for efficient reaction progression

  • Advanced purification techniques to ensure the final product meets quality standards

  • Controlled crystallization processes to obtain the dihydrate form with consistent properties

Chemical Properties and Reactivity

Physical and Chemical Properties

As a quaternary ammonium compound, benzyldimethyltetradecylammonium chloride dihydrate exhibits both hydrophilic and hydrophobic characteristics due to its amphiphilic structure . This compound demonstrates several notable properties:

  • Solubility: The compound shows good solubility in both water and various organic solvents, making it versatile for different applications

  • Surface activity: Due to its cationic surfactant nature, it reduces surface tension at interfaces

  • Stability: The dihydrate form enhances stability in aqueous formulations compared to anhydrous counterparts, making it preferable for long-term storage

Reactivity and Reaction Types

Benzyldimethyltetradecylammonium chloride dihydrate primarily participates in:

  • Substitution reactions: Due to the presence of the quaternary ammonium group, which can act as a leaving group in certain conditions

  • Phase transfer catalysis: Facilitating reactions between compounds in different phases by helping transfer reactants across phase boundaries

Common reagents used in reactions involving this compound include alkyl halides, sodium hydroxide, and various organic solvents. The reactions typically occur under mild conditions, and the products formed vary widely depending on the specific reactants and conditions used.

Biological Activity and Mechanisms

Antimicrobial Properties

Benzyldimethyltetradecylammonium chloride dihydrate demonstrates significant antimicrobial activity against a diverse range of microorganisms, including:

  • Gram-positive and Gram-negative bacteria

  • Certain viruses (particularly enveloped viruses)

  • Fungi and algae

Mechanism of Action

The primary mechanism of action involves disruption of microbial cell membranes due to the compound's cationic nature. The positively charged quaternary ammonium center interacts with negatively charged components of microbial cell membranes, leading to:

  • Disruption of membrane integrity

  • Leakage of cellular contents

  • Cell lysis and death

Research Findings on Biological Effects

Scientific investigations have documented several biological effects of benzyldimethyltetradecylammonium chloride dihydrate:

Table 3: Documented Biological Effects

Biological EffectResearch FindingsReference
CytotoxicityInduces cell death in various cell types including human articular chondrocytes with dose-dependent relationship
Antiviral ActivityEffective against enveloped viruses like HSV-2 and CMV at concentrations as low as 0.00125%
Hemolytic ActivityCauses hemolysis of rabbit erythrocytes, linked to membrane disruption capability
Biofilm DisruptionDisrupts microbial biofilms, which are often resistant to conventional antimicrobial treatments

Case Study: Antiviral Efficacy

A notable study evaluated the efficacy of benzyldimethyltetradecylammonium chloride dihydrate against Chlamydia trachomatis and various DNA/RNA viruses. Results showed over 99% killing efficiency against Chlamydia at very low concentrations (0.00125%) after just one minute of exposure. This highlights the compound's potential as an effective antimicrobial agent in clinical and environmental applications.

Applications and Practical Uses

Industrial and Research Applications

Benzyldimethyltetradecylammonium chloride dihydrate finds application in numerous fields due to its unique properties:

  • Phase Transfer Catalysis: The compound facilitates reactions between immiscible phases, enhancing the efficiency of chemical reactions in organic synthesis

  • Synthesis of Specialty Chemicals: It has been used in the synthesis of triazine-containing fluoropolymers with linear dielectric properties

  • Surfactant Applications: Its amphiphilic nature makes it useful in cleaning products and detergent formulations

  • Antimicrobial Formulations: The compound is incorporated into disinfectants and preservatives for various products

  • Membrane Studies: Its structure makes it valuable in membrane-mimetic systems for research purposes

Specific Research Applications

Research has documented specific applications that highlight the compound's versatility:

  • Mixed Micelle Formation: Studies have examined the preparation of mixed micelles with tetradecyltrimethylammonium (TTAB) and tetradecyltriphenylphosphonium bromides, demonstrating synergistic interactions between benzyldimethyltetradecylammonium chloride dihydrate and TTAB

  • Fluoropolymer Development: The compound has been utilized in the synthesis of triazine-containing fluoropolymers with desirable dielectric properties for specialized applications

Comparison with Similar Compounds

Structure-Activity Relationships

Quaternary ammonium compounds (QACs) share a core structure of a nitrogen atom bonded to four organic groups and a halide counterion. Variations in alkyl chain length and substituents significantly influence their properties.

Effects of Structural Variations

Research has identified several key structure-activity relationships:

  • Alkyl Chain Impact: Longer chains (C16–C18) increase hydrophobicity, reducing water solubility but enhancing lipid membrane interaction, which is critical for biocidal activity

  • Hydration Effects: The dihydrate form of benzyldimethyltetradecylammonium chloride improves stability in aqueous formulations compared to anhydrous counterparts

Table 4: Comparison of Benzyldimethyltetradecylammonium chloride dihydrate with Analogous Compounds

PropertyBenzyldimethyltetradecylammonium chloride dihydrate (C14)C12 AnalogC16 Analog
Minimum Inhibitory Concentration (MIC)10–50 µg/mL50–100 µg/mL5–20 µg/mL
Log P (Octanol-Water Partition Coefficient)3.82.55.2
HydrophobicityModerateLowerHigher
Water SolubilityGoodBetterReduced
Membrane InteractionEffectiveLess effectiveMore effective

Research Findings on Chain Length Effects

Research has shown that benzyldimethyltetradecylammonium chloride dihydrate's C14 chain provides an optimal balance between hydrophobicity and solubility, enabling effective penetration of microbial membranes. In contrast, compounds with shorter chains (like didecyldimethylammonium chloride with C10 chains) can exhibit hormetic effects, where low concentrations stimulate microbial growth but higher doses are lethal.

Safety AspectDetailsReference
Signal WordDanger
Hazard StatementsH302: Harmful if swallowed
H314: Causes severe skin burns and eye damage
Precautionary StatementsP260: Do not breathe dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water
P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Storage Class8A - Combustible corrosive hazardous materials
Water Hazard ClassWGK 2 (hazardous to water)

Environmental Considerations

The compound has been classified as toxic to aquatic life with long-lasting effects, indicating a need for careful environmental management when using this compound. Research has also shown that longer-chain quaternary ammonium compounds (including C14 variants like benzyldimethyltetradecylammonium chloride dihydrate) persist longer in the environment, raising bioaccumulation concerns.

Current Research and Future Prospects

Future Research Directions

Several promising areas for future research include:

  • Development of more environmentally friendly formulations that maintain antimicrobial efficacy while reducing environmental persistence

  • Further exploration of structure-activity relationships to optimize antimicrobial activity while minimizing toxicity

  • Investigation of potential applications in drug delivery systems, leveraging the compound's amphiphilic properties

  • Study of resistance mechanisms and strategies to overcome or prevent resistance development

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